2,6-Diphenylnaphthalene

Solid-State Fluorescence Photoluminescence Quantum Yield Crystal Engineering

2,6-Diphenylnaphthalene (2,6-DPN) is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene core with phenyl substituents at the 2 and 6 positions (C22H16, MW 280.36). It belongs to the class of 2,6-disubstituted naphthalene derivatives, which are increasingly studied for their unique solid-state photoluminescence and charge-transport properties, differentiating them from typical PAHs that lose emission in the aggregate state.

Molecular Formula C22H16
Molecular Weight 280.4 g/mol
CAS No. 60706-24-3
Cat. No. B11945167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diphenylnaphthalene
CAS60706-24-3
Molecular FormulaC22H16
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C22H16/c1-3-7-17(8-4-1)19-11-13-22-16-20(12-14-21(22)15-19)18-9-5-2-6-10-18/h1-16H
InChIKeyNHVMOQXOUKDYKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diphenylnaphthalene (CAS 60706-24-3) – A 2,6-Disubstituted Polycyclic Aromatic Hydrocarbon for Advanced Photonic and Semiconductor Applications


2,6-Diphenylnaphthalene (2,6-DPN) is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene core with phenyl substituents at the 2 and 6 positions (C22H16, MW 280.36) . It belongs to the class of 2,6-disubstituted naphthalene derivatives, which are increasingly studied for their unique solid-state photoluminescence and charge-transport properties, differentiating them from typical PAHs that lose emission in the aggregate state [1]. The compound is a white solid, insoluble in water but soluble in common organic solvents like benzene and ethanol, and is primarily utilized in research settings as a fluorescence standard and as an intermediate for advanced organic electronic materials .

Procurement Risks of Generic Naphthalene Derivatives vs. 2,6-Diphenylnaphthalene


Generic substitution among diphenylnaphthalene isomers or with simpler naphthalene derivatives is scientifically invalid due to critically divergent photophysical and electronic properties arising from the substitution pattern. Isomers like 1,4-DPN and 2,7-DPN adopt column-stacked crystal structures with negligible solid-state emission shift, whereas 2,6-DPN uniquely packs in a herringbone motif that enables a large, red-shifted solid-state fluorescence (56 nm shift) and a high quantum yield (Φf = 0.76) [1]. Similarly, in OLED hole-transporting materials, a 2,6-phenylnaphthalene core provides a coplanar structure that lowers hole reorganization energy and boosts mobility, unlike the 1,4-substituted core, leading to a 50-fold solubility advantage over industry-standard NPB [2]. Using a generic 'diphenylnaphthalene' or other isomer would compromise device performance, spectral purity, and processing efficiency.

Quantitative Differentiation of 2,6-Diphenylnaphthalene vs. Closest Analogs and Standards


Unique Red-Shifted Solid-State Photoluminescence vs. Other Diphenylnaphthalene Isomers

2,6-Diphenylnaphthalene (26DPN) is the only diphenylnaphthalene isomer that exhibits a significant red-shift in its solid-state emission compared to solution, a feature linked to its unique herringbone crystal packing. Its solid-state fluorescence quantum yield (Φf = 0.76) is dramatically higher than its solution-phase value (Φf = 0.13 in cyclohexane) and surpasses all other isomers. In contrast, other isomers like 1,4-DPN and 2,7-DPN show minimal spectral shifts and lower or comparable solid-state quantum yields. This directly impacts its utility in solid-state optical and semiconductor applications. [1]

Solid-State Fluorescence Photoluminescence Quantum Yield Crystal Engineering Polycyclic Aromatic Hydrocarbons

Enhanced OLED Hole-Transporting Performance: 2,6- vs. 1,4-Phenylnaphthalene Core

In a direct comparison of solution-processable hole-transporting materials (HTMs), a derivative built on the 2,6-diphenylnaphthalene core (2,6-NPNP) substantially outperformed its 1,4-substituted analog and the commercial standard NPB. The 2,6-NP core's coplanar structure led to reduced hole reorganization energy and higher mobility. Crucially, 2,6-NPNP exhibited ~50 times higher solubility than NPB and enabled a solution-processed OLED with a lower turn-on voltage (2.54 V) and higher current efficiency (4.49 cd/A) compared to a vacuum-deposited NPB device. [1]

OLED Hole Transporting Material Solution Processing Charge Mobility

Herringbone Crystal Packing as a Design Principle for Organic Semiconductors

The molecular structure of 2,6-diphenylnaphthalene, described as slender and elongated, leads to a unique herringbone crystal packing motif. This is in stark contrast to the column-stacked structures adopted by its isomers, 1,4-, 1,5-, and 2,7-diphenylnaphthalene. Crystallographic analysis has directly linked this herringbone packing to the compound's distinct, red-shifted solid-state emission, a property that is absent in the column-stacked isomers. This structure-property relationship provides a validated strategy for screening PAH candidates for organic semiconducting materials. [1]

Crystal Engineering Organic Semiconductor Charge Transport Herringbone Motif

High Optical Anisotropy in Naphthalene-Core Liquid Crystals

Liquid crystalline materials built on a 2,6-disubstituted naphthalene core demonstrate very high optical anisotropy (Δn), a critical parameter for display applications. A series of novel diphenylnaphthalene-based liquid crystals exhibited extrapolated Δn values in the range of 0.27–0.35 at 25°C, which is exceptionally high compared to conventional phenyl-core liquid crystals which typically have Δn values below 0.2. This high anisotropy allows for thinner device cells and faster switching times. [1]

Liquid Crystals Optical Anisotropy Nematic Phase Displays

Validated Application Scenarios for 2,6-Diphenylnaphthalene Based on Comparative Evidence


Solid-State Fluorescent Probe and Sensor Development

Researchers developing solid-state optical sensors, fluorescent probes, or security inks should prioritize 2,6-DPN. Its unique herringbone crystal packing ensures bright, red-shifted emission (Φf = 0.76 in the solid state vs. 0.13 in solution) that is absent in other commercially available diphenylnaphthalene isomers like 1,4-DPN or 2,7-DPN [1]. This property, detailed in a direct comparative photophysical study, makes it the only isomer suitable for applications requiring solid-state luminescence that is distinct from the solution phase.

Core Scaffold for Solution-Processed OLED Hole-Transporting Materials

For teams engineering solution-processable OLEDs, the 2,6-diphenylnaphthalene core is a validated superior choice over the 1,4-substituted analog. A direct comparative study proved that a 2,6-NP-core hole-transporting material delivers a 50-fold increase in solubility over the industry standard NPB, enabling high-performance, low-cost solution processing while achieving lower turn-on voltages (2.54 V) and higher current efficiency (4.49 cd/A) than a vacuum-deposited NPB device [1]. Procuring the 2,6-substituted building block is critical to replicating this performance.

High-Birefringence Liquid Crystal Mixture Formulation

Scientists formulating liquid crystal mixtures for fast-switching displays or spatial light modulators can leverage the 2,6-disubstituted naphthalene core to achieve optical anisotropy values (Δn = 0.27–0.35) that are 1.7–3.5 times higher than traditional phenyl-core nematics [1]. This class-level advantage is essential for designing thinner device cells and faster electro-optical responses, a capability that generic naphthalene or phenyl starting materials cannot provide.

Crystal Engineering Studies of Herringbone Organic Semiconductors

Investigators studying the relationship between molecular packing and charge transport in organic semiconductors can use 2,6-DPN as the prototypical herringbone-forming building block. Unlike its isomers which form columnar stacks, 2,6-DPN crystallizes exclusively in the herringbone motif [1], which is known to facilitate two-dimensional charge transport in high-mobility OFETs. Procuring this specific isomer provides a consistent, documented structural platform for fundamental studies and for designing new semiconductor cores.

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